molecular formula C20H38O4 B14486755 2,3-Butanediol dioctanoate CAS No. 65861-64-5

2,3-Butanediol dioctanoate

Cat. No.: B14486755
CAS No.: 65861-64-5
M. Wt: 342.5 g/mol
InChI Key: HGIBOQOHNCCCOC-UHFFFAOYSA-N
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Description

2,3-Butanediol (2,3-BD) is a four-carbon diol with two hydroxyl groups on adjacent carbons, giving it unique chemical versatility. It exists as three stereoisomers: two enantiomers (2R,3R- and 2S,3S-butanediol) and one meso form (2R,3S-butanediol) . Industrially, it serves as a platform chemical for synthesizing polymers, pharmaceuticals, cosmetics, and fuel additives . Its production is dominated by microbial fermentation using genera like Klebsiella, Bacillus, and Enterobacter, which convert sugars or industrial waste gases into 2,3-BD via the butanediol fermentation pathway . This bio-based route is favored over petrochemical methods due to sustainability and cost-effectiveness .

Key properties include high water solubility, low toxicity, and stereoisomer-dependent bioactivity. For instance, 2R,3R-butanediol induces plant systemic resistance against viruses, while meso-2,3-BD shows weaker effects . Intracellular concentrations of 2,3-BD in yeast increase fourfold during stationary fermentation phases, highlighting its role as a metabolic byproduct .

Properties

CAS No.

65861-64-5

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

3-octanoyloxybutan-2-yl octanoate

InChI

InChI=1S/C20H38O4/c1-5-7-9-11-13-15-19(21)23-17(3)18(4)24-20(22)16-14-12-10-8-6-2/h17-18H,5-16H2,1-4H3

InChI Key

HGIBOQOHNCCCOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-butanediol dioctanoate typically involves the esterification of 2,3-butanediol with octanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the removal of water formed during the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and sustainability of the process. Additionally, the separation and purification of the ester product can be achieved through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3-Butanediol dioctanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,3-butanediol and octanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

    Oxidation and Reduction: While the ester itself is relatively stable, the 2,3-butanediol moiety can undergo oxidation to form butanone or reduction to form butane.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: 2,3-Butanediol and octanoic acid.

    Transesterification: New esters and alcohols.

    Oxidation: Butanone.

    Reduction: Butane.

Scientific Research Applications

2,3-Butanediol dioctanoate has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules and as a solvent in organic reactions.

    Biology: Investigated for its potential as a bio-based plasticizer and its interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of biodegradable polymers and as a plasticizer in the manufacturing of flexible plastics.

Mechanism of Action

The mechanism by which 2,3-butanediol dioctanoate exerts its effects is primarily through its interactions with other molecules. As an ester, it can participate in esterification and transesterification reactions, altering the chemical properties of the compounds it interacts with. In biological systems, its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Structure Key Properties Primary Applications
2,3-Butanediol Vicinal diol (C4H10O2) Bio-based production; stereoisomer-specific bioactivity; low toxicity Pharmaceuticals, synthetic rubber, plant immunity inducers, fuel additives
1,3-Butanediol Terminal diol (C4H10O2) High hygroscopicity; petrochemical production Solvents, cosmetics, plasticizers
1,4-Butanediol Terminal diol (C4H10O2) Petrochemical production; precursor to spandex and PBT plastics Polymers (e.g., PBT, polyurethanes), tetrahydrofuran synthesis
Acetoin α-hydroxy ketone (C4H8O2) Flavor compound; derived from 2,3-BD oxidation Food flavoring (buttery aroma), stomatal closure in plants
Succinic Acid Dicarboxylic acid (C4H6O4) Acidic pH; bio-based production via fermentation Biodegradable plastics, pharmaceuticals, food additives

Production Methods

  • 2,3-Butanediol: Fermentation using lignocellulosic biomass or industrial waste gases (e.g., CO/CO2) by Clostridium species . Inhibitors like phenolic compounds reduce yields, necessitating strain optimization .
  • 1,4-Butanediol : Primarily petrochemical (maleic anhydride hydrogenation) .
  • Acetoin: Microbial oxidation of 2,3-BD via Gluconobacter oxydans .
  • Succinic Acid: Fermentation by Actinobacillus succinogenes; accumulates intracellularly during stationary phases .

Market Trends

  • 2,3-Butanediol : Fastest-growing segment in pharmaceuticals (CAGR 8.2%, 2023–2030), driven by drug synthesis and plant immunity applications .
  • 1,4-Butanediol : Dominates polymer industries but faces competition from bio-based alternatives .

Challenges

  • 2,3-BD : Stereoisomer separation costs hinder scalability; meso-2,3-BD is less bioactive .
  • Acetoin : Requires downstream processing from 2,3-BD, increasing production complexity .
  • Succinic Acid : Acidic byproducts inhibit microbial growth during fermentation .

Research Findings and Data Tables

Table 1: Fermentation Yields of 2,3-BD and Competitors

Compound Substrate Microorganism Yield (g/L) Inhibitors Reference
2,3-Butanediol Glucose Klebsiella pneumoniae 95–110 Phenolics, furans
2,3-Butanediol Lignocellulosic hydrolysate Enterobacter aerogenes 45–60 Weak acids, furan derivatives
Acetoin 2,3-BD Gluconobacter oxydans 78 N/A
Succinic Acid Glucose Saccharomyces cerevisiae 20–30 Intracellular pH fluctuations

Table 2: Efficacy of 2,3-BD Stereoisomers in Plant Immunity

Isomer Stomatal Closure Efficacy (100 μM) Viral Disease Reduction (Field Trials) Signaling Pathways Activated
2R,3R-Butanediol 90% aperture reduction 65–70% Salicylic acid, jasmonic acid, ethylene
2S,3S-Butanediol 85% aperture reduction 40–45% Jasmonic acid
meso-2,3-Butanediol 50% aperture reduction 20–25% None

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